Methyl 3-(3-amino-4-hydroxyphenyl)propanoate

Drug Discovery ADME Prediction Medicinal Chemistry

Researchers requiring a stable, protected 3-amino-4-hydroxyphenyl scaffold for medicinal chemistry often face limited access to regioisomerically pure intermediates. This methyl ester solves that by enabling selective derivatization. Key supply and technical advantages: - Distinct dual-functional scaffold for amidation, sulfonylation, or reductive amination at the aniline nitrogen, followed by ester hydrolysis for systematic SAR. - Enhanced organic solubility (inferred XLogP) facilitates high-yielding solution-phase parallel synthesis compared to the free acid. - Strict quality control ensures consistent regiospecific 3-amino-4-hydroxy substitution, avoiding biological data artifacts from des-amino or positional isomers.

Molecular Formula C10H13NO3
Molecular Weight 195.218
CAS No. 51790-49-9
Cat. No. B2942845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-amino-4-hydroxyphenyl)propanoate
CAS51790-49-9
Molecular FormulaC10H13NO3
Molecular Weight195.218
Structural Identifiers
SMILESCOC(=O)CCC1=CC(=C(C=C1)O)N
InChIInChI=1S/C10H13NO3/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2,4,6,12H,3,5,11H2,1H3
InChIKeyFCMPROFHPJZWKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(3-amino-4-hydroxyphenyl)propanoate: Overview


Methyl 3-(3-amino-4-hydroxyphenyl)propanoate (CAS 51790-49-9) is an aromatic amino acid ester derivative with the molecular formula C10H13NO3 and a molecular weight of 195.21 g/mol [1]. It is characterized by a methyl propanoate chain attached to a phenyl ring that is substituted with an amino group at the 3-position and a hydroxyl group at the 4-position. This specific 3-amino-4-hydroxy substitution pattern distinguishes it from other phenylpropanoate esters and provides a unique scaffold for synthetic chemistry and biological probe development [2].

Why Generic Analogs Fall Short


The 3-amino-4-hydroxyphenyl motif is a privileged structure in medicinal chemistry, and its specific substitution pattern is critical for biological activity and synthetic utility. Simple substitution with a generic analog, such as the des-amino methyl 3-(4-hydroxyphenyl)propanoate (CAS 5597-50-2) , removes the hydrogen-bond donor/acceptor capabilities and synthetic handle provided by the aniline nitrogen. Similarly, using the free acid form, 3-(3-amino-4-hydroxyphenyl)propanoic acid (CAS 90717-66-1) [1], introduces a charged carboxylate at physiological pH, significantly altering its membrane permeability and reactivity in esterification or amidation reactions compared to the neutral methyl ester. This compound's precise combination of functional groups dictates its role as a specific intermediate and cannot be assumed by other in-class analogs without quantitative validation.

Quantitative Differentiation Evidence


Predicted Permeability vs. Free Acid Form

The methyl ester form of the compound shows a computationally predicted improvement in membrane permeability over its free acid counterpart. In silico models indicate that the methyl ester of 3-(3-amino-4-hydroxyphenyl)propanoate has a higher predicted LogP and lower topological polar surface area (TPSA) compared to 3-(3-amino-4-hydroxyphenyl)propanoic acid [1]. For a compound of its size, this property difference is a critical factor for selection when designing synthetic pathways or prodrugs requiring passive cellular uptake or improved organic phase solubility. This is a class-level inference based on established medicinal chemistry principles regarding ester prodrugs.

Drug Discovery ADME Prediction Medicinal Chemistry

Hydrogen-Bonding Capacity vs. Des-Amino Analog

The presence of the 3-amino group provides a critical hydrogen-bond donor and a synthetic handle that is absent in the closely related analog methyl 3-(4-hydroxyphenyl)propanoate (CAS 5597-50-2). This additional functional group increases the number of hydrogen bond donors from 1 to 2 and hydrogen bond acceptors from 3 to 4, fundamentally altering molecular recognition potential. The difference in ground-state electronic distribution and reactivity, particularly for electrophilic aromatic substitution and diazotization chemistry, is a key differentiator for synthetic applications where the aniline nitrogen is a required functional handle .

Synthetic Chemistry Structure-Activity Relationships Molecular Recognition

In Vitro Biological Activity Data Gap

A comprehensive search of primary literature, patents, and authoritative databases has been conducted to find direct, quantitative, head-to-head comparisons of Methyl 3-(3-amino-4-hydroxyphenyl)propanoate against its defined comparators in a consistent biological assay. While enzyme inhibition data for HPPD is associated with a related scaffold in BindingDB, this data could not be reliably attributed to the target compound upon structural verification [1]. High-strength differential evidence for this specific compound is therefore limited. Any claims of activity must be verified by the end-user in their specific assay system.

Herbicide Discovery Enzyme Inhibition Biochemical Assays

Validated Research Applications


Chemical Library Synthesis for Phenotypic Screening

The protected amino and carboxyl groups make this an ideal scaffold for generating diverse compound libraries via amidation, sulfonylation, or reductive amination at the aniline nitrogen, followed by ester hydrolysis. This allows for systematic exploration of structure-activity relationships (SAR) around the 3-amino-4-hydroxyphenyl core, which is a motif found in various bioactive agents [1]. The methyl ester's enhanced organic solubility, inferred from its higher XLogP compared to the free acid, facilitates solution-phase parallel synthesis.

Bivalent Ligand and Bis-Compound Preparation

The compound can serve as a monomeric precursor for synthesizing bis(3-amino-4-hydroxyphenyl) compounds, a class with reported utility in materials science and as enzyme inhibitors. The methyl ester function allows for controlled oligomerization or dendrimer construction through sequential deprotection and coupling steps, a synthetic route not accessible with the non-esterified analog [2].

Probe Design for Tyrosine Catabolic Enzymes

As a structural analog of 4-hydroxyphenylpyruvate and tyrosine metabolites, this compound is a rational starting point for designing inhibitory probes for enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) and tyrosine aminotransferase. Its unique 3-amino substituent can form specific interactions within the enzyme active site that are not possible with the des-amino analog methyl 3-(4-hydroxyphenyl)propanoate, providing a basis for enhanced binding affinity or selectivity studies.

Agrochemical and Pharmaceutical Intermediate

The 3-amino-4-hydroxyphenyl moiety is a key structural feature in certain agrochemicals and active pharmaceutical ingredients. This compound's dual functional groups allow for selective derivatization to create more complex molecules targeting specific biological pathways. Its role as a protected precursor to 3-(3-amino-4-hydroxyphenyl)propanoic acid, a known synthetic intermediate, makes it a crucial building block for lead optimization processes [2].

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